molecular formula C10H10ClNO3 B11721231 2-(Allyloxy)-4-nitrobenzyl Chloride

2-(Allyloxy)-4-nitrobenzyl Chloride

Cat. No.: B11721231
M. Wt: 227.64 g/mol
InChI Key: DTYRXTDPSDWCFC-UHFFFAOYSA-N
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Description

2-(Allyloxy)-4-nitrobenzyl Chloride is an organic compound that features both an allyloxy group and a nitrobenzyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)-4-nitrobenzyl Chloride typically involves the reaction of 2-(Allyloxy)-4-nitrobenzyl alcohol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

2-(Allyloxy)-4-nitrobenzyl alcohol+SOCl22-(Allyloxy)-4-nitrobenzyl Chloride+SO2+HCl\text{2-(Allyloxy)-4-nitrobenzyl alcohol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(Allyloxy)-4-nitrobenzyl alcohol+SOCl2​→2-(Allyloxy)-4-nitrobenzyl Chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)-4-nitrobenzyl Chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygen-containing functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH₄), and sodium borohydride (NaBH₄).

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (KMnO₄).

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Reduction: Products include 2-(Allyloxy)-4-aminobenzyl chloride.

    Oxidation: Products include epoxides and other oxygenated derivatives.

Scientific Research Applications

2-(Allyloxy)-4-nitrobenzyl Chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It can be used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential antimicrobial or anticancer properties.

    Materials Science: It can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or other biological processes.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-4-nitrobenzyl Chloride depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chloride group is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Allyloxy)-4-nitrobenzyl Alcohol: Similar structure but with a hydroxyl group instead of a chloride.

    2-(Allyloxy)-4-aminobenzyl Chloride: Similar structure but with an amino group instead of a nitro group.

    4-Nitrobenzyl Chloride: Lacks the allyloxy group.

Uniqueness

2-(Allyloxy)-4-nitrobenzyl Chloride is unique due to the presence of both the allyloxy and nitrobenzyl chloride moieties. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and other applications.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

1-(chloromethyl)-4-nitro-2-prop-2-enoxybenzene

InChI

InChI=1S/C10H10ClNO3/c1-2-5-15-10-6-9(12(13)14)4-3-8(10)7-11/h2-4,6H,1,5,7H2

InChI Key

DTYRXTDPSDWCFC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)[N+](=O)[O-])CCl

Origin of Product

United States

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